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molecular formula C11H11N3O2 B8506243 1-(Benzylideneamino)piperazine-2,3-dione CAS No. 67499-77-8

1-(Benzylideneamino)piperazine-2,3-dione

Cat. No. B8506243
M. Wt: 217.22 g/mol
InChI Key: GNTQUBLKRFTCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04386199

Procedure details

2 g. of the ethyl ester product from part (d) are dissolved in 100 ml. of ethanol. 0.5 g. of Lindlar catalyst are added and the reaction mixture is stirred for four hours at room temperature under two atmospheres of hydrogen. At intervals the reaction mixture is filtered. After completion of the slow absorption of hydrogen, the reaction solution is flooded with nitrogen and then heated to a boil. This mixture is filtered while hot and after cooling 1 g. of crude product is obtained from the filtrate. Recrystallization from water yields as white crystals purified 1-[(phenylmethylene)amino]-2,3-piperazinedione; m.p. 229°-231°.
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Lindlar catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][N:6]([C:15](=[O:21])[C:16](OCC)=[O:17])[N:7]=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[N+]=[N-].[H][H]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].C(O)C>[C:9]1([CH:8]=[N:7][N:6]2[CH2:5][CH2:4][NH:1][C:16](=[O:17])[C:15]2=[O:21])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4.5|

Inputs

Step One
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CCN(N=CC1=CC=CC=C1)C(C(=O)OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Lindlar catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At intervals the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
After completion of the slow absorption of hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated to a boil
FILTRATION
Type
FILTRATION
Details
This mixture is filtered while hot and
TEMPERATURE
Type
TEMPERATURE
Details
after cooling 1 g
CUSTOM
Type
CUSTOM
Details
of crude product is obtained from the filtrate
CUSTOM
Type
CUSTOM
Details
Recrystallization from water
CUSTOM
Type
CUSTOM
Details
yields as white crystals
CUSTOM
Type
CUSTOM
Details
purified 1-[(phenylmethylene)amino]-2,3-piperazinedione

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=NN1C(C(NCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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